methyl (2S,3S,4S)-3-(2-methoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S,3S,4S)-3-(2-methoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4S)-3-(2-methoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.
Introduction of the Methoxy Group: This step may involve the use of methanol and a suitable catalyst under controlled conditions to introduce the methoxy group.
Esterification: The carboxylate group can be introduced through esterification reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S,4S)-3-(2-methoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S,3S,4S)-3-(2-methoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine ring structures.
Methoxy-Substituted Compounds: Molecules with methoxy groups attached to their structures.
Uniqueness
Methyl (2S,3S,4S)-3-(2-methoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl (2S,3S,4S)-3-(2-methoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-7(2)9-6-13-11(12(15)17-4)8(9)5-10(14)16-3/h8-9,11,13H,1,5-6H2,2-4H3/t8-,9+,11-/m0/s1 |
InChI Key |
NVQFKOVUTLRCIR-NGZCFLSTSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)OC)C(=O)OC |
Canonical SMILES |
CC(=C)C1CNC(C1CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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